6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine is a synthetic organic compound that combines a benzodioxole structure with a tetrazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
This compound is classified under heterocyclic compounds due to the presence of the tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The benzodioxole component contributes to its aromatic characteristics, making it relevant in various chemical and biological contexts. It can be sourced from chemical suppliers and is often used in research settings for its unique properties and potential applications in drug development.
The synthesis of 6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine typically involves cyclization reactions that convert suitable precursors into the desired product. One common method includes:
The reaction may utilize solvents such as dimethylformamide or dimethyl sulfoxide to facilitate the cyclization process. Catalysts or coupling agents may be employed to enhance reaction efficiency.
The molecular structure of 6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine can be described as follows:
The molecular formula for this compound is , with a molecular weight of approximately 192.18 g/mol. The structural representation aids in understanding its reactivity and interaction with biological targets.
6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets within biological systems:
Data from studies suggest that such interactions could lead to therapeutic effects, including anti-inflammatory and anticancer activities.
The physical properties include:
Chemical properties encompass:
Relevant data indicate that the compound's stability and reactivity are influenced by substituents on the benzodioxole ring and the nature of the tetrazole moiety.
The applications of 6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine are diverse:
Hybrid heterocyclic architectures represent a paradigm shift in modern drug discovery, strategically combining pharmacophores with complementary bioactivities within a single molecular framework. The integration of tetrazole and benzodioxole motifs epitomizes this approach, leveraging the distinct physicochemical and target-binding capabilities of both heterocycles. Tetrazole contributes exceptional metabolic stability and hydrogen-bonding capacity, functioning as a carboxylate bioisostere while offering superior resistance to enzymatic degradation. Simultaneously, the benzodioxole component provides structural rigidity and favorable lipophilicity profiles, enhancing membrane permeability and target engagement [3] [6].
The emergence of multi-drug resistant pathogens has intensified the search for hybrid scaffolds capable of simultaneous modulation of multiple bacterial targets. As emphasized by Sadek et al. (2023), hybrid heterocycles constitute a "compelling strategy" to overcome resistance mechanisms by engaging disparate biological pathways—where the tetrazole moiety may disrupt cell wall biosynthesis through metal chelation, while the benzodioxole system intercalates DNA or inhibits topoisomerases [3]. This synergistic pharmacodynamics is further augmented by the electron-rich nature of both systems, facilitating π-π stacking interactions with aromatic residues in enzyme binding pockets. Computational analyses indicate that the tetrazole-benzodioxole linkage in scaffolds like 6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine exhibits optimal molecular topology for penetration of Gram-negative bacterial porins, addressing a critical limitation in anti-infective development [3].
Compound Name | Molecular Formula | Structural Features | Biological Relevance |
---|---|---|---|
6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine | C₈H₇N₅O₂ | 1-Tetrazolyl linkage to benzodioxolylamine | Antimicrobial lead (PubChem CID: 16765284) |
1,3-Benzodioxol-5-amine (piperonylamine) | C₇H₇NO₂ | Benzodioxole precursor | Synthetic intermediate (PubChem CID: 84310) |
6-[5-(1H-Pyrazol-1-yl)-1H-tetrazol-1-yl]-1,3-benzodioxol-5-amine | C₁₁H₉N₇O₂ | Pyrazole-tetrazole-benzodioxole triad | Multi-target potential (ChemSpider ID: 22336951) |
N-(1,3-Benzodioxol-5-ylmethyl)-1-prop-2-enyltetrazol-5-amine | C₁₂H₁₃N₅O₂ | Allyl-tetrazole with benzodioxole methylamine | Spectroscopic characterization (Spectrabase) |
The tetrazolyl unit (pKa ~4.9) functions as a versatile anionic pharmacophore, mimicking carboxylic acids (pKa ~4.2) while conferring superior membrane permeability due to its enhanced lipophilicity (logP +0.3-0.5 higher than carboxylate analogues). This bioisosteric replacement dramatically improves oral bioavailability and CNS penetration—properties unattainable with carboxylates. Quantum mechanical studies reveal tetrazole's exceptional dipole moment (∼5 Debye) facilitates strong ionic interactions with cationic residues (e.g., lysine, arginine) in enzymatic binding sites, while its planar conformation enables π-stacking with aromatic amino acids [3] [8].
Conversely, the 5-aminobenzodioxolyl group contributes essential hydrophobic anchoring capabilities. The methylenedioxy bridge constrains ring geometry, promoting optimal orientation for van der Waals contacts with hydrophobic enzyme subpockets. The electron-donating amino group at C5 fine-tunes electron density across the heterocycle, enabling both hydrogen-bond donation (NH₂) and acceptance (π-system). This dual hydrogen-bond capacity is evidenced in molecular docking studies where the aminobenzodioxole moiety forms bidentate interactions with Thr/Ser residues in bacterial penicillin-binding proteins [4] [6]. The benzodioxole's redox-active methylenedioxy bridge may undergo enzymatic oxidation to quinone-like species, introducing irreversible binding mechanisms against specific targets.
Pharmacophoric Element | Electronic Properties | Spatiotemporal Features | Target Interaction Profile |
---|---|---|---|
1H-Tetrazol-5-yl | pKa 4.5-4.9; High dipole moment | Planar conformation; Bioisosteric | Ionic bonding (NH⁺···N¯), π-π stacking, Metal chelation |
1,3-Benzodioxol-5-amine | pKa 3.8 (NH₂); π-electron rich | Dihedral constraint (O-CH₂-O) | Hydrophobic pocket insertion, H-donor/acceptor, Redox modulation |
Hybrid Conjugate | Balanced logP ~1.8-2.2 | Optimal TPSA 85-95 Ų | Multi-target engagement (e.g., kinase + receptor) |
The therapeutic journey of tetrazoles commenced with the serendipitous discovery of the Sharpless-Knorr cycloaddition (1980s), enabling practical synthesis from nitriles and azides. Landmark developments include angiotensin II receptor blockers (ARBs) like losartan (1995), where tetrazole replaced the carboxylate in earlier prototypes, achieving superior pharmacokinetics. This established tetrazole as a privileged scaffold in cardiovascular therapeutics [8]. Concurrently, benzodioxole derivatives gained prominence through natural product research, notably safrole-derived anticancer agents and the antimicrobial piperonal framework.
The strategic fusion of these systems emerged in the early 2000s, catalyzed by advances in microwave-accelerated synthesis and catalytic methodologies. Demko and Sharpless (2001) revolutionized tetrazole accessibility via Zn(II)-catalyzed [3+2] cycloadditions in water, later refined by Cantillo, Gutmann, and Kappe (2011) using continuous-flow microreactors with Al(III) catalysis, achieving reaction times under 10 minutes at 150°C [8]. These innovations enabled efficient construction of previously inaccessible hybrids like 6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine—where traditional heating methods suffered from decomposition of the base-sensitive aminobenzodioxole.
Contemporary research focuses on multi-target hybrid therapeutics exploiting tetrazole-benzodioxole synergism. The Huang group's 2023 review highlighted tetrazole hybrids' "remarkable antimicrobial properties" against resistant strains, while Eldeab et al. demonstrated potent Gram-negative activity in pyridine-tetrazole hybrids [3]. The scaffold's versatility is evidenced by its application across therapeutic domains: Vignesh's pincer-type Pd(II) complexes (2017) enabled recyclable catalysis for tetrazole synthesis, while Ishihara's diaryl phosphorazidate methodology (2020) provided explosive-free routes to 1,5-disubstituted variants [8]. This synthetic evolution positions 6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine as a contemporary molecular platform for addressing antimicrobial resistance and undruggable targets.
Era | Key Methodology | Advantages | Limitations Overcome |
---|---|---|---|
1980-2000 | Classical Sharpless-Knorr (NaN₃/RCN, Δ) | Broad substrate scope | Extreme temperatures (100-140°C), long reaction times (24-72h) |
2001-2010 | Zn(II)/Al(III) catalysis (aqueous/organic) | Milder conditions (80°C), shorter times (6-12h) | Catalyst loading (10-30 mol%), metal contamination |
2011-2020 | Microwave acceleration (DMF, 150°C, 10 min) | Rapid synthesis, high yields (>85%) | Limited scalability, specialized equipment |
2020-Present | Organocatalysis (e.g., L-proline) & flow chemistry | Metal-free, scalable, sustainable | Functional group incompatibility |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: